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Compound of Interest

Compound Name: PD-1/PD-L1-IN-NP19

CAS No.: 2377916-66-8

Cat. No.: B3025684

Get Quote

Executive Summary
PD-1/PD-L1-IN-NP19 (hereafter NP19) is a second-generation small-molecule inhibitor

targeting the PD-1/PD-L1 immune checkpoint. Unlike monoclonal antibodies (mAbs) that

sterically block the interaction surface, NP19 utilizes a biphenyl-core scaffold to induce PD-L1

dimerization, effectively sequestering the ligand.

While NP19 demonstrates high in vitro potency (

nM), its pharmacokinetic (PK) profile reveals the classic challenge of this chemical class: rapid
absorption but limited oral bioavailability (~5%). This guide provides a data-driven comparison
of NP19 against the small-molecule gold standard (BMS-1166) and therapeutic antibodies
(e.g., Atezolizumab), offering protocols for validation in your own laboratory.

Molecular Mechanism: Dimerization vs. Steric
Blockade
To understand the PK limitations, one must first understand the binding mode. NP19 is highly

hydrophobic, designed to penetrate the hydrophobic pocket of PD-L1.
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Mechanism of Action[1][2][3][4][5][6][7]
Antibodies (mAbs): Bind to the extracellular domain of PD-L1, creating a physical wall

between PD-L1 and PD-1.

NP19 (Small Molecule): Binds to a specific pocket on a single PD-L1 unit, triggering a

conformational change that recruits a second PD-L1 unit. This forms a PD-L1 homodimer,

locking the protein in a non-functional state and often triggering internalization or

degradation.
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Figure 1: Mechanism of Action.[1] NP19 induces PD-L1 dimerization, preventing PD-1

interaction.[2] Unlike mAbs, this mechanism is dependent on intracellular or surface

concentration thresholds.

Comparative Pharmacokinetics (PK) Analysis
The following data aggregates specific experimental values for NP19 (Rat models) compared

to the optimized clinical candidate BMS-1166 and a representative antibody.

Table 1: PK Parameters & Potency Profile
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Parameter NP19 (Test Subject)
BMS-1166 (Small
Molecule
Benchmark)

Atezolizumab (mAb
Benchmark)

Molecular Type
Small Molecule

(Biphenyl)

Small Molecule

(Biphenyl)

IgG1 Monoclonal

Antibody

MW 555.07 g/mol 649.1 g/mol ~145,000 g/mol

Binding Affinity (

)
12.5 nM (HTRF) 1.4 nM (HTRF) ~0.1 - 0.5 nM

Route of Admin Oral (PO) / IV Oral (PO) IV Only

(Time to Peak) 0.6 ± 0.2 h (Rapid) 1 - 4 h Immediate (IV)

Half-Life (

)

10.9 h (PO) / 1.5 h

(IV)
~15 h 27 Days

Bioavailability (

)
~5% >30% 100% (IV)

Clearance (CL) 23.1 L/h/kg (PO) Low Low (<0.5 mL/h/kg)

Tumor Penetration High (Diffusive) High (Diffusive)
Low (Perfusion

dependent)

Critical Analysis
Absorption vs. Bioavailability: NP19 shows rapid absorption (

), indicating it easily crosses the gut membrane. However, the massive discrepancy between
Oral Clearance (23.1 L/h/kg) and IV Clearance (0.9 L/h/kg) confirms significant first-pass
metabolism or poor solubility-limited absorption, resulting in a low bioavailability of 5%.

Potency Gap: While 12.5 nM is potent, BMS-1166 is roughly 10x more potent (1.4 nM). This

means NP19 requires higher plasma concentrations to achieve the same receptor

occupancy, which is difficult to maintain given its low bioavailability.
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The "Small Molecule" Advantage: Despite lower potency than mAbs, NP19 has a high

Volume of Distribution (

), suggesting excellent tissue distribution and the ability to penetrate "cold" tumors where
large antibodies cannot reach.

Experimental Validation Protocols
To validate NP19 performance in your specific disease model, use the following self-validating

workflows.

Protocol A: HTRF Binding Assay (In Vitro Potency)
Goal: Confirm

of 12.5 nM in your hands.

Reagents: Recombinant human PD-L1 (His-tagged), PD-1 (Fc-tagged), Anti-His-Europium

(Donor), Anti-Human-IgG-d2 (Acceptor).

Preparation: Dilute NP19 in DMSO (keep final DMSO <1%). Prepare serial dilutions (e.g., 10

M down to 0.1 nM).

Incubation:

Mix PD-L1 (4 nM final) with NP19 for 15 mins at RT. (Pre-incubation allows dimerization).

Add PD-1 (20 nM final) and incubate for 1 hour.

Add HTRF detection reagents (Donor/Acceptor) and incubate for 2 hours.

Read: Measure FRET signal (665 nm / 620 nm ratio).

Validation Check: Z' factor must be > 0.5. Reference compound (BMS-202 or BMS-1166)

must fall within 20% of literature

.
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Protocol B: Pharmacokinetic Profiling (In Vivo)
Goal: Assess exposure levels in mice/rats.

Study Design
(n=3 Rats/Group)

Group 1: IV Bolus
(1 mg/kg)

Group 2: Oral Gavage
(10 mg/kg)

Serial Blood Sampling
(0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h)

Plasma Separation
(Centrifuge 4000rpm, 10min)

Protein Precipitation
(Acetonitrile + Internal Std)

LC-MS/MS Analysis
(MRM Mode)

Data Calculation
(WinNonlin: AUC, Cmax, T1/2, F%)
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Figure 2: Standard PK Workflow. This cassette dosing or parallel design is required to calculate

Bioavailability (

).
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Strategic Recommendations
Based on the comparative data, NP19 should be utilized with specific intent:

For In Vitro Screening: NP19 is an excellent, cost-effective tool compound for validating PD-

L1 dimerization assays or co-crystallography studies due to its specific binding mode.

For In Vivo Efficacy:

Caution: Due to low bioavailability (5%), oral dosing requires high loads (e.g., 50–100

mg/kg) to achieve therapeutic plasma levels.

Alternative: Consider Intraperitoneal (IP) or Intratumoral (IT) administration to bypass

absorption issues during proof-of-concept studies.

Benchmark: If oral efficacy is the primary endpoint, BMS-1166 is a superior comparator

due to its optimized PK profile.

Formulation: NP19 is highly lipophilic. Use a vehicle of 5% DMSO + 40% PEG300 + 5%

Tween 80 + 50% Saline to improve solubility and potential absorption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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